(E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate

Description

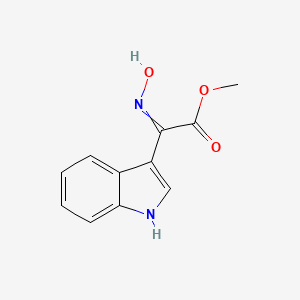

(E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol) is an indole derivative featuring a hydroxyimino (-NOH) group and a methyl ester at the 3-position of the indole ring (Figure 1). The compound is synthesized via condensation of methyl 2-(hydroxyimino)acetate with indole-3-carbaldehyde under reflux conditions .

Properties

IUPAC Name |

methyl 2-hydroxyimino-2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFAXDSMSVVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate typically involves the reaction of an indole derivative with an appropriate oxime ester precursor. One common method involves the condensation of methyl 2-(1H-indol-3-yl)acetate with hydroxylamine hydrochloride under basic conditions to form the oxime intermediate. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to substitute the ester group.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

(E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

The compound’s structural and functional distinctions are best understood through comparison with analogous indole derivatives. Key differences in substituent groups, positions, and bioactivity profiles are summarized below:

Table 1: Structural and Functional Comparison of (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate with Related Compounds

Key Insights from Comparative Analysis:

Hydroxyimino vs. Oxo/Amino Groups: The hydroxyimino group in the target compound distinguishes it from analogs like Methyl 2-(6-Fluoro-3-indolyl)-2-oxoacetate (oxo group) and Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate (amino group).

Substituent Position Effects :

- Halogenation (e.g., bromine in , fluorine in ) alters electronic effects and steric hindrance, influencing reactivity. For example, bromine at the 2-position (Methyl 2-(2-bromo-1H-indol-3-yl)acetate ) increases electrophilicity, favoring nucleophilic substitution reactions .

Bioactivity Profiles: Methoxy-substituted derivatives (e.g., Methyl 2-(6-methoxy-1H-indol-3-yl)acetate) demonstrate antimicrobial activity, whereas amino/chloro-substituted analogs (e.g., ) show cytotoxicity, suggesting substituent-driven target specificity.

Biological Activity

(E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structure

The compound features an indole ring, which is a common motif in numerous biologically active natural products. The presence of the oxime ester functionality enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves the reaction of an indole derivative with hydroxylamine hydrochloride, followed by esterification with methanol. This method ensures the formation of the oxime intermediate, which is crucial for the biological activity of the compound.

Synthetic Route Example

A common synthetic route can be summarized as follows:

- Condensation : Methyl 2-(1H-indol-3-yl)acetate reacts with hydroxylamine hydrochloride under basic conditions.

- Esterification : The resulting oxime intermediate is treated with methanol and an acid catalyst to yield (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate. It has shown effectiveness against various bacterial strains, suggesting its role as a potential lead compound for developing new antibiotics.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It appears to interact with specific cellular pathways, modulating the activity of enzymes involved in cell proliferation and survival .

The mechanism of action involves:

- Interaction with Enzymes : The indole moiety can bind to various enzymes and receptors, influencing their activity.

- Oxime Group Functionality : The oxime group is capable of forming hydrogen bonds with biological macromolecules, affecting their structure and function.

Case Studies

- Antimicrobial Study : A study demonstrated that (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Study : In vitro studies showed that this compound induced cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent cytotoxicity at low concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate | Oxime Ester | Moderate antimicrobial properties |

| Ethyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate | Oxime Ester | Lower anticancer activity |

| 2-(Hydroxyimino)-2-(1H-indol-3-yl)acetic acid | Carboxylic Acid | Limited biological activity |

This table illustrates how (E)-methyl 2-(hydroxyimino)-2-(1H-indol-3-yl)acetate stands out due to its unique (E)-configuration, influencing both its chemical reactivity and biological interactions compared to related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.